molecular formula C42H42N7O8P B14042488 (2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

(2R,3R,4R,5R)-5-(6-Benzamido-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

Cat. No.: B14042488
M. Wt: 803.8 g/mol
InChI Key: UHQREENHIBDNNW-BSQJSOGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is a nucleoside phosphoramidite used as a building block in the chemical synthesis of oligonucleotides containing a 2’-O-methyl adenosine nucleoside unit . This compound is crucial in the field of molecular biology and genetic research, enabling the synthesis of modified oligonucleotides for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE typically involves the protection of the nucleoside’s reactive groups followed by the introduction of the phosphoramidite moiety. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMT) group and the protection of the 2’-hydroxyl group with a methyl group. The N6 position is protected with a benzoyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in oligonucleotide synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include azole catalysts for substitution reactions and iodine or other oxidizing agents for oxidation reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .

Major Products Formed

The major products formed from these reactions are oligonucleotides with modified backbones, which exhibit enhanced stability and resistance to nuclease degradation .

Mechanism of Action

The mechanism of action of 2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE involves its incorporation into oligonucleotides during chemical synthesis. The 2’-O-methyl modification enhances the stability of the oligonucleotide by increasing resistance to nuclease degradation and improving binding affinity to complementary nucleic acids. The benzoyl protection at the N6 position prevents unwanted side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-METHYL-N6-BENZOYL-5’-O-DMT-ADENOSINE-3’-CE-PHOSPHORAMIDITE is unique due to its 2’-O-methyl modification, which provides enhanced stability and binding affinity compared to other modifications. This makes it particularly useful in applications requiring high stability and specificity .

Properties

Molecular Formula

C42H42N7O8P

Molecular Weight

803.8 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C42H42N7O8P/c1-51-32-19-15-30(16-20-32)42(29-13-8-5-9-14-29,31-17-21-33(52-2)22-18-31)54-25-34-36(57-58(44)55-24-10-23-43)37(53-3)41(56-34)49-27-47-35-38(45-26-46-39(35)49)48-40(50)28-11-6-4-7-12-28/h4-9,11-22,26-27,34,36-37,41H,10,24-25,44H2,1-3H3,(H,45,46,48,50)/t34-,36-,37-,41-,58?/m1/s1

InChI Key

UHQREENHIBDNNW-BSQJSOGMSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N)OCCC#N

Canonical SMILES

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.